Sonolisib

Overview

Description

Sonolisib is a small-molecule inhibitor of phosphoinositide 3-kinase (PI3K) with potential antineoplastic activity. It has been used in trials studying the treatment of various cancers, including glioblastoma, prostate cancer, advanced solid tumors, advanced BRAF-mutant cancers, and non-small cell lung cancer .

Mechanism of Action

Sonolisib exerts its effects by inhibiting the activity of PI3K isoforms, including alpha, gamma, and delta. It inhibits the production of the secondary messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3) and the activation of the PI3K/Akt signaling pathway. This inhibition results in the suppression of tumor cell growth and survival in susceptible tumor cell populations .

Safety and Hazards

Future Directions

Sonolisib has shown encouraging preclinical activity and is currently undergoing clinical development in various types of cancer including prostate cancer, glioblastoma, melanoma, head and neck squamous cell cancer, non-small cell lung cancer, and colorectal cancer . The future directions of this compound will likely continue to focus on its clinical development and potential applications in treating various types of cancer.

Biochemical Analysis

Biochemical Properties

Sonolisib plays a significant role in biochemical reactions by inhibiting the activation of the PI3K/Akt signaling pathway . It interacts with the alpha, gamma, and delta isoforms of PI3K, inhibiting their function . The nature of these interactions is irreversible .

Cellular Effects

This compound has a profound impact on various types of cells and cellular processes. It inhibits cancer cell motility and growth . By inhibiting the PI3K/Akt signaling pathway, this compound influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its inhibition of PI3K. It is an irreversible inhibitor, meaning it forms a stable, covalent bond with the enzyme, leading to sustained inhibition of PI3K signaling . This inhibition results in a decrease in the production of the secondary messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3), thereby preventing the activation of the PI3K/Akt signaling pathway .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound shows a more persistent inhibitory effect on PI3K than Wortmannin, despite its short half-life of 18.4 minutes in mice . This suggests that this compound has a durable inhibitory effect on PI3K signaling, which could lead to long-term effects on cellular function .

Dosage Effects in Animal Models

In animal models, this compound exhibits in vivo antitumor activity and increases the antitumor effects of cisplatin and radiation treatment

Metabolic Pathways

This compound is involved in the PI3K/Akt signaling pathway, a critical pathway in cell survival, growth, and metabolism . By inhibiting PI3K, this compound can affect the metabolic flux or metabolite levels within this pathway.

Preparation Methods

Sonolisib, also known as PX-866, is an improved analogue of wortmannin. It is synthesized through a series of chemical reactions that involve the modification of the wortmannin structure. The industrial production of this compound involves the use of advanced organic synthesis techniques to ensure high purity and yield .

Chemical Reactions Analysis

Sonolisib undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.

Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions: The reactions typically involve reagents such as oxidizing agents, reducing agents, and catalysts under controlled temperature and pressure conditions.

Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups

Scientific Research Applications

Sonolisib has shown promising preclinical activity and is currently undergoing clinical development for several types of cancer. Its applications include:

Chemistry: Used as a tool compound to study the PI3K signaling pathway.

Biology: Investigated for its effects on cell growth, metabolism, proliferation, survival, and angiogenesis.

Medicine: Undergoing clinical trials for the treatment of prostate cancer, glioblastoma, melanoma, head and neck squamous cell cancer, non-small cell lung cancer, and colorectal cancer

Industry: Potential use in the development of new cancer therapies and as a research tool in pharmaceutical research

Comparison with Similar Compounds

Sonolisib is compared with other PI3K inhibitors such as:

Idelalisib: A selective inhibitor of the PI3K catalytic subunit p110 delta, used in the treatment of hematologic malignancies.

Copanlisib: An ATP-competitive pan-class I PI3K inhibitor with superior antitumor activity.

This compound is unique due to its irreversible inhibition of PI3K isoforms and its potential for treating a wide range of cancers .

Properties

IUPAC Name |

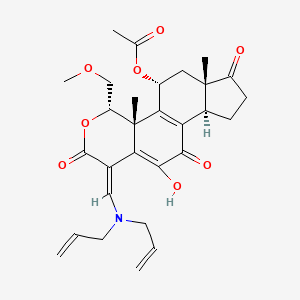

[(3aR,6E,9S,9aR,10R,11aS)-6-[[bis(prop-2-enyl)amino]methylidene]-5-hydroxy-9-(methoxymethyl)-9a,11a-dimethyl-1,4,7-trioxo-2,3,3a,9,10,11-hexahydroindeno[4,5-h]isochromen-10-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H35NO8/c1-7-11-30(12-8-2)14-17-23-26(34)25(33)22-18-9-10-20(32)28(18,4)13-19(37-16(3)31)24(22)29(23,5)21(15-36-6)38-27(17)35/h7-8,14,18-19,21,34H,1-2,9-13,15H2,3-6H3/b17-14+/t18-,19+,21+,28-,29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIUASFSNWYMDFS-NILGECQDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CC2(C(CCC2=O)C3=C1C4(C(OC(=O)C(=CN(CC=C)CC=C)C4=C(C3=O)O)COC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1C[C@]2([C@@H](CCC2=O)C3=C1[C@]4([C@H](OC(=O)/C(=C/N(CC=C)CC=C)/C4=C(C3=O)O)COC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H35NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80198257 | |

| Record name | Sonolisib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80198257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

525.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

502632-66-8 | |

| Record name | Sonolisib [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0502632668 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sonolisib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12601 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sonolisib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80198257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4S,4aR,5R,6aS,9aR,E)-1-((diallylamino)methylene)-11-hydroxy-4-(methoxymethyl)-4a,6a-dimethyl-2,7,10-trioxo-1,2,4,4a,5,6,6a,7,8,9,9a,10-dodecahydroindeno[4,5-h]isochromen-5-yl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SONOLISIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/987796874T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

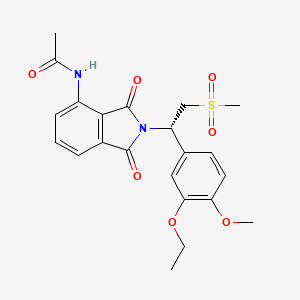

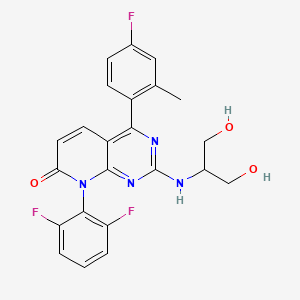

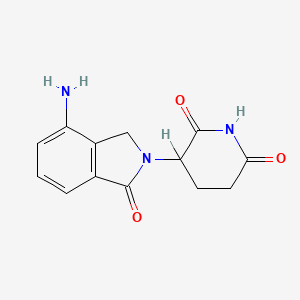

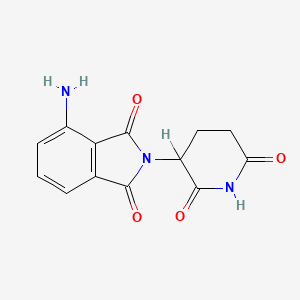

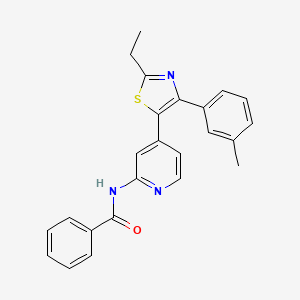

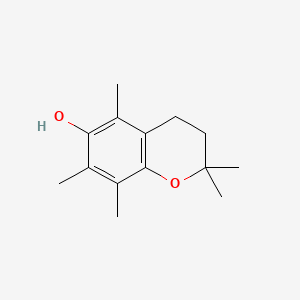

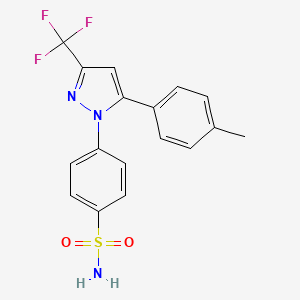

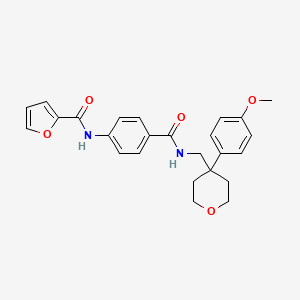

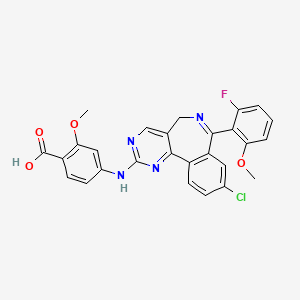

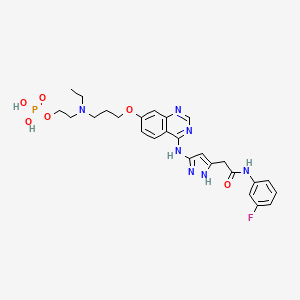

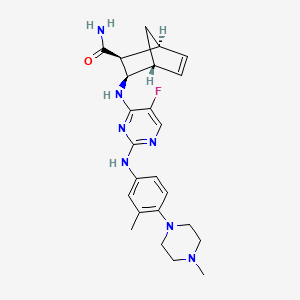

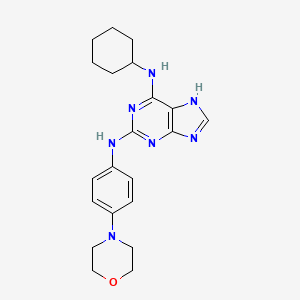

Feasible Synthetic Routes

A: PX-866 is an irreversible, pan-isoform inhibitor of Class I phosphatidylinositol 3-kinases (PI3Ks). [] It binds covalently to the ATP-binding pocket of PI3K, preventing its enzymatic activity. [, ]

A: Inhibition of PI3K by PX-866 leads to a decrease in the phosphorylation of Akt (also known as Protein Kinase B), a key downstream effector of PI3K. [, , , , ] This, in turn, affects multiple cellular processes including cell proliferation, survival, adhesion, and motility. [, , , , ]

A: While PX-866 primarily targets PI3K, it can indirectly affect mammalian target of rapamycin (mTOR) signaling. mTOR is a downstream effector of the PI3K/Akt pathway. Therefore, by inhibiting PI3K, PX-866 can indirectly inhibit mTORC1 activity. [, , ]

A: The molecular formula of PX-866 is C34H43NO9 and its molecular weight is 609.7 g/mol. [, ]

A: While the provided research articles do not specify detailed spectroscopic data, they mention that PX-866 is a semi-synthetic viridin. [, ] Viridins are a class of natural products characterized by a complex fused ring system.

ANone: The provided research focuses on the biological activity and therapeutic potential of PX-866. Information regarding material compatibility or specific applications under various conditions outside a biological context is not available.

A: PX-866 functions as an enzyme inhibitor and does not possess intrinsic catalytic properties. It exerts its effects by blocking the catalytic activity of PI3K. [, ]

A: Research indicates that PX-866 is orally bioavailable and demonstrates sustained inhibition of PI3K signaling in vivo. [] Studies in mice showed that continuous daily dosing of PX-866 for 57 days was well-tolerated, suggesting good stability. []

ANone: The provided research articles primarily focus on the preclinical and early clinical development of PX-866. Information regarding specific SHE regulations and compliance is not discussed.

A: Studies in mice revealed that PX-866 has a short half-life of 18 minutes and undergoes first-pass metabolism, primarily via N-deallylation. [] In rats, the pharmacokinetic profile was similar between continuous and intermittent dosing schedules, with no evidence of drug accumulation over 28 days. []

A: PX-866 has shown promising antitumor activity in various preclinical models. It inhibited the growth of several human tumor cell lines in vitro, including colon, ovarian, lung, and glioblastoma cell lines. [, , , ] In vivo, PX-866 exhibited significant growth inhibition in xenograft models of colon, lung, ovarian, and glioblastoma cancers. [, , , ]

A: Research suggests that oncogenic RAS mutations can confer resistance to PX-866, even in the presence of PIK3CA mutations. [, , ] This resistance is attributed to the ability of mutant RAS to activate multiple downstream pathways that bypass PI3K signaling. []

A: One study investigated the use of layer-by-layer (LbL) nanoparticles for the co-encapsulation and targeted delivery of PX-866 and the MEK inhibitor AZD6244. [] This approach aimed to improve the therapeutic index of the drug combination by enhancing tumor targeting and reducing off-target effects.

A: While several potential biomarkers have been investigated, such as PIK3CA mutations and PTEN loss, no definitive biomarkers have been consistently validated to predict response to PX-866 therapy. [, , , ] Further research is needed to identify reliable biomarkers for patient selection and treatment monitoring.

A: The research articles mention various techniques used to assess the effects of PX-866, including Western blotting for protein analysis, flow cytometry for cell cycle analysis, immunohistochemistry for tissue staining, and positron emission tomography (PET) imaging for in vivo metabolic activity. [, , , , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![alpha-[Amino[(4-aminophenyl)thio]methylene]-2-(trifluoromethyl)benzeneacetonitrile](/img/structure/B1683924.png)

![N-tert-butyl-3-[(5-methyl-2-{[4-(4-methylpiperazin-1-yl)phenyl]amino}pyrimidin-4-yl)amino]benzenesulfonamide](/img/structure/B1683925.png)